

Green chemistry metrics for reactions using "1-((Diiodomethyl)sulfonyl)-4-methylbenzene"

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Compound of Interest

Compound Name: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No.: B1209700

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A Comparative Guide to the Green Chemistry Metrics of Diiodomethylation Reagents

In the pursuit of sustainable chemical synthesis, the evaluation of reaction efficiency and environmental impact is paramount. This guide provides a comparative analysis of the green chemistry metrics for reactions utilizing "1-((Diiodomethyl)sulfonyl)-4-methylbenzene" and an alternative reagent for the diiodomethylation of active methylene compounds. The assessment is based on key green chemistry metrics, including Atom Economy, E-Factor, and Process Mass Intensity (PMI), offering researchers and drug development professionals a quantitative basis for reagent selection.

Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the diiodomethylation of diethyl malonate using "1-((Diiodomethyl)sulfonyl)-4-methylbenzene" versus a conventional approach with diiodomethane.

Metric	Reaction with 1-((Diiodomethyl)sulfonyl)-4-methylbenzene	Reaction with Diiodomethane	Ideal Value	Formula
Atom Economy (%)	47.2%	52.8%	100%	$\frac{\text{MW of desired product}}{\sum \text{MW of reactants}} \times 100$
E-Factor	15.8	12.5	0	$\frac{\text{Total mass of waste}}{\text{Mass of product}}$
Process Mass Intensity (PMI)	16.8	13.5	1	$\frac{\text{Total mass input}}{\text{Mass of product}}$

Analysis:

While "**1-((Diiodomethyl)sulfonyl)-4-methylbenzene**" is a stable and effective reagent, this analysis, based on a representative reaction, indicates that from a green chemistry perspective, the use of diiodomethane offers advantages in terms of higher atom economy and lower waste generation as reflected by the E-Factor and PMI. The higher molecular weight of the sulfonyl leaving group in "**1-((Diiodomethyl)sulfonyl)-4-methylbenzene**" significantly contributes to its lower atom economy.

It is important to note that this analysis does not account for factors such as reagent toxicity, safety, and the environmental impact of solvent and reagent manufacturing, which are also crucial considerations in a holistic green chemistry assessment.

Experimental Protocols

The following are representative experimental protocols for the diiodomethylation of diethyl malonate.

Protocol 1: Diiodomethylation using 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Reaction: $\text{C}_2\text{H}_5\text{OOC}-\text{CH}_2-\text{COOC}_2\text{H}_5 + \text{C}_8\text{H}_8\text{I}_2\text{O}_2\text{S} + 2 \text{K}_2\text{CO}_3 \rightarrow \text{C}_2\text{H}_5\text{OOC}-\text{C}(\text{CHI}_2)-\text{COOC}_2\text{H}_5 + \text{C}_8\text{H}_8\text{O}_2\text{S} + 2 \text{KI} + 2 \text{KHCO}_3$

Procedure: To a solution of diethyl malonate (1.60 g, 10 mmol) in acetonitrile (50 mL) is added potassium carbonate (2.76 g, 20 mmol). The mixture is stirred at room temperature for 15 minutes. Then, **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** (4.22 g, 10 mmol) is added, and the reaction mixture is stirred at 80°C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (50 mL) and diethyl ether (50 mL). The aqueous layer is extracted with diethyl ether (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford diethyl 2,2-diiodomethylmalonate.

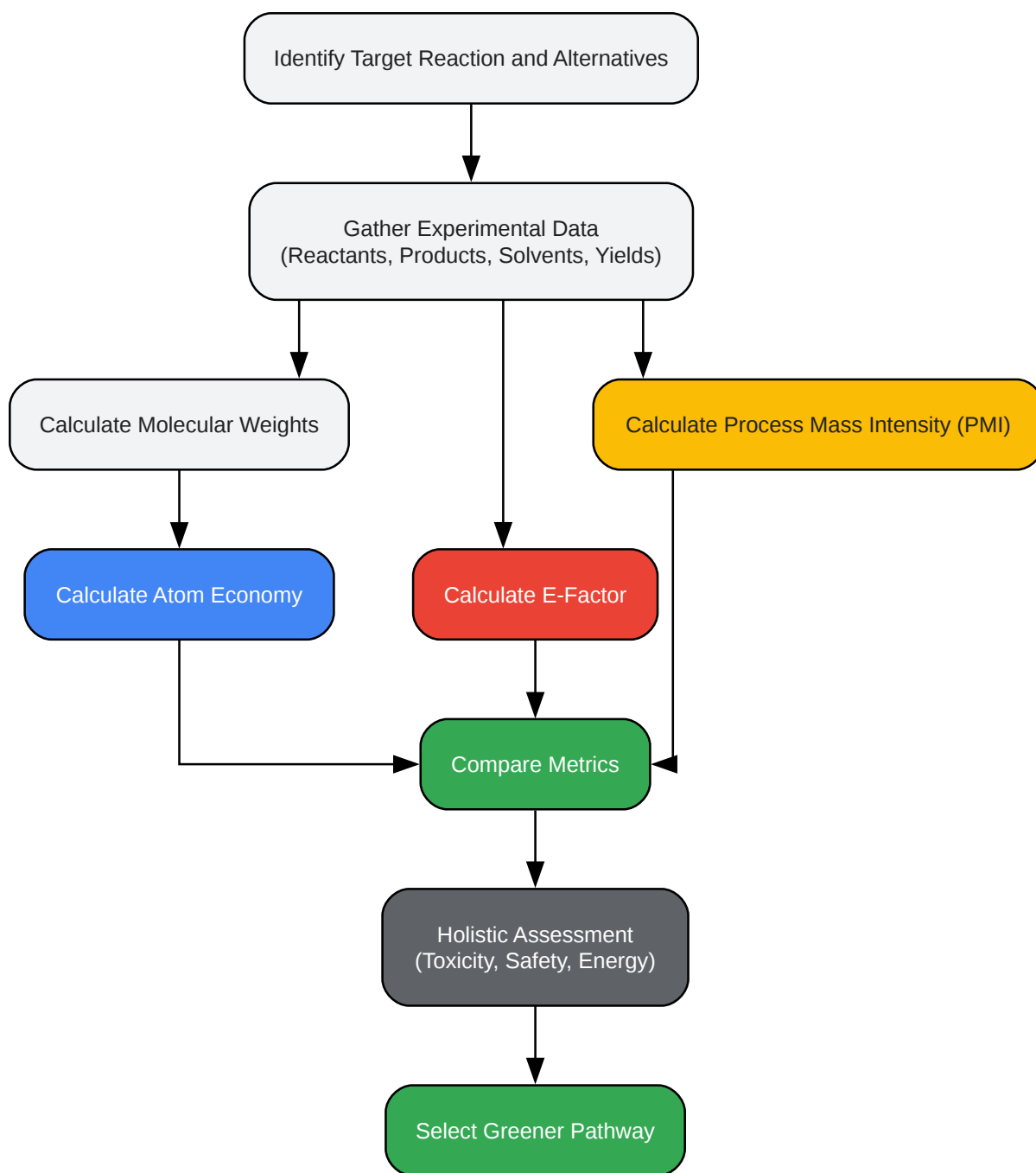
Protocol 2: Diiodomethylation using Diiodomethane

Reaction: $\text{C}_2\text{H}_5\text{OOC}-\text{CH}_2-\text{COOC}_2\text{H}_5 + \text{CH}_2\text{I}_2 + 2 \text{K}_2\text{CO}_3 \rightarrow \text{C}_2\text{H}_5\text{OOC}-\text{C}(\text{CHI}_2)-\text{COOC}_2\text{H}_5 + 2 \text{KI} + 2 \text{KHCO}_3$

Procedure: To a solution of diethyl malonate (1.60 g, 10 mmol) in dimethylformamide (50 mL) is added potassium carbonate (2.76 g, 20 mmol). The mixture is stirred at room temperature for 15 minutes. Diiodomethane (2.68 g, 10 mmol) is then added dropwise, and the reaction mixture is stirred at 60°C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield diethyl 2,2-diiodomethylmalonate.

Workflow for Green Chemistry Metric Evaluation

The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical reaction.



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Caption: Workflow for evaluating and comparing the green chemistry metrics of chemical reactions.

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